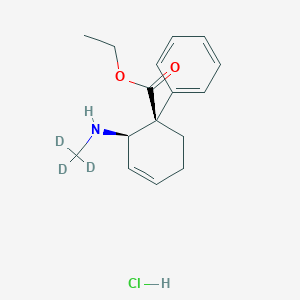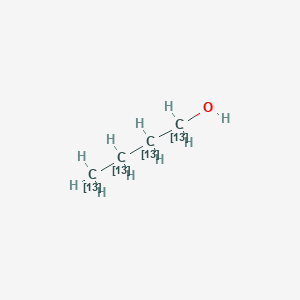
Oxazolidine-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C4H7NO3.HCl . It is a neat product with a molecular weight of 153.564 . The compound is typically in a solid form .
Synthesis Analysis
The synthesis of oxazolines, including this compound, often involves various strategies. These strategies include the use of amino alcohols, nitriles, carboxylic acids, carbonyl compounds, alkenes, and more . A common method involves a nucleophilic attack and an intramolecular cyclization .Molecular Structure Analysis
The InChI code for this compound is1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 153.57 and a molecular formula of C4H7NO3.HCl .Mécanisme D'action
Oxazolidine-4-carboxylic acid hydrochloride acts as a Lewis acid, meaning that it can act as a catalyst in a variety of reactions. In the presence of a suitable base, such as an alkali metal hydroxide, this compound can catalyze the formation of a variety of compounds, including esters, amides, and other organic compounds. This compound can also catalyze the formation of polymers, surfactants, and dyes.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or carcinogenic, and it is not known to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Oxazolidine-4-carboxylic acid hydrochloride in laboratory experiments include its low cost, high reactivity, and its ability to act as a catalyst in a variety of reactions. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of this compound is that it can only be used in laboratory experiments and not in industrial applications.
Orientations Futures
For the use of Oxazolidine-4-carboxylic acid hydrochloride include its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound could be used in the synthesis of polymers, surfactants, and other organic compounds. This compound could also be used as a catalyst in the synthesis of a variety of compounds, including esters, amides, and other organic compounds. Additionally, this compound could be used in the synthesis of new materials, such as nanomaterials, for use in a variety of applications. Finally, this compound could be used in the synthesis of new drugs and drug delivery systems.
Applications De Recherche Scientifique
Oxazolidine-4-carboxylic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the production of surfactants. Additionally, this compound is used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
Propriétés
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)



